N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide
Description
N-(3-Fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a fluorophenyl group at the 3-position of the aniline moiety and a tetrazole ring at the para position of the benzamide (Figure 1). Tetrazole-containing compounds are widely studied due to their metabolic stability, hydrogen-bonding capacity, and role as bioisosteres for carboxylic acids . The fluorine atom enhances lipophilicity and influences pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism.
Properties
CAS No. |
651769-54-9 |
|---|---|
Molecular Formula |
C14H10FN5O |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-11-2-1-3-12(8-11)16-14(21)10-6-4-9(5-7-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
InChI Key |
VYNHUCBDRBZADR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic or basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Formation of the Benzamide Core: The final step involves the coupling of the tetrazole and fluorophenyl intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the tetrazole ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Positional Isomerism: The compound in -fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide, differs only in the position of the tetrazole (meta vs. para). This minor change can drastically alter receptor binding affinity due to steric and electronic effects .
- Complexity vs. Simplicity : SCH 900822 incorporates a spiroimidazolone core and bulky substituents, enhancing selectivity for the glucagon receptor . In contrast, the target compound’s simpler structure may favor broader receptor interactions.
- Therapeutic vs. Agrochemical Use : Fluorophenyl-benzamide derivatives like flutolanil () are used as pesticides, whereas Pranlukast () and SCH 900822 are pharmaceuticals, underscoring the role of auxiliary substituents in determining application .
Pharmacological and Physicochemical Properties
- Tetrazole Bioisosterism : The tetrazole ring in the target compound mimics carboxylic acids, improving metabolic stability and oral bioavailability, as seen in Pranlukast .
- Fluorine Effects : The 3-fluorophenyl group increases lipophilicity (logP ~2–3), comparable to SCH 900822’s trifluoromethyl and chloro substituents (logP ~7.9 in ), though excessive hydrophobicity can limit solubility .
- Selectivity : SCH 900822’s spiroimidazolone moiety confers >1000-fold selectivity for glucagon receptors over GLP-1 receptors, a feature absent in simpler benzamides like the target compound .
Therapeutic Potential and Limitations
- Limitations : Unlike Pranlukast, which has established clinical use, the target compound lacks in vivo data. Its simpler structure may result in lower potency compared to SCH 900822, which showed glucose-lowering effects at 3 mg/kg in mice .
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